Pseudoconhydrine hydrochloride
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Overview
Description
Pseudoconhydrine hydrochloride is an alkaloid derived from the plant Conium maculatum, commonly known as poison hemlock. This compound is a structural isomer of conhydrine, differing in the position of the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudoconhydrine hydrochloride can be synthesized through several methodsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Conium maculatum. The plant material is processed to isolate the alkaloids, which are then purified through crystallization and other separation techniques. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Pseudoconhydrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler alkaloids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alkaloids.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including pain relief and muscle relaxation.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of pseudoconhydrine hydrochloride involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits the transmission of nerve impulses, leading to muscle relaxation and potential paralysis. This mechanism is similar to that of other alkaloids derived from Conium maculatum .
Comparison with Similar Compounds
Pseudoconhydrine hydrochloride is structurally similar to other alkaloids such as coniine and conhydrine. its unique hydroxyl group position gives it distinct chemical and biological properties. Compared to coniine, this compound has a higher melting point and different solubility characteristics. Conhydrine, on the other hand, has a similar structure but differs in its stereochemistry and reactivity .
List of Similar Compounds
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Properties
CAS No. |
99545-16-1 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(3S,6S)-6-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-7-4-5-8(10)6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
InChI Key |
XTHXKHDDHDEPJV-WSZWBAFRSA-N |
Isomeric SMILES |
CCC[C@H]1CC[C@@H](CN1)O.Cl |
Canonical SMILES |
CCCC1CCC(CN1)O.Cl |
Origin of Product |
United States |
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